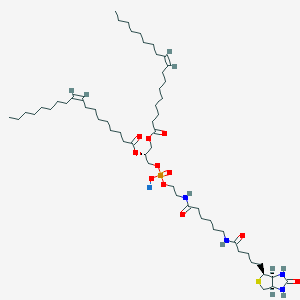
18:1 Biotinyl Cap PE
説明
18:1 Biotinyl Cap PE, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) or DOPE-B-Cap, belongs to a class of head group modified functionalized lipids.
This compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is a head group modified lipid containing biotinyl cap PE.
科学的研究の応用
薬物送達システム
18:1 ビオチニルキャップPE: は、薬物送達のためのリポソームの開発において広く使用されています 。これらのリポソームは、親水性薬物と疎水性薬物の両方をカプセル化でき、標的療法のための汎用性の高いプラットフォームを提供します。 ビオチニル化ヘッドグループは、特定のリガンドの結合を可能にし、リポソームの標的化能力を高めて、特定の細胞や組織に薬物を送達します .
癌研究
癌研究では、18:1 ビオチニルキャップPEベースのリポソームを使用して、抗癌薬送達システムを構築しています 。 これらのシステムは、腫瘍細胞の酸性環境で治療薬を放出するように設計することができ、副作用を最小限に抑えながら治療効果を高めます .
膜研究
この化合物は、膜のダイナミクスと構造の研究において非常に重要です 。これは、巨大単層小胞(GUVs)と黒色脂質膜(BLMs)を形成するために使用され、生物膜のモデルとして役立ちます。 研究者は、これらの膜の生物物理学的特性とタンパク質や他の生体分子との相互作用を研究できます .
脂質研究
18:1 ビオチニルキャップPE: は、脂質研究において、特に脂質二重層とドメイン形成の研究において重要な役割を果たします 。 これは、細胞プロセスにおける特定の脂質の役割と、細胞シグナル伝達と膜輸送に不可欠な脂質マイクロドメインの形成を理解するのに役立ちます .
生化学的用途
生化学では、この化合物は生物学的リン脂質膜をシミュレートするために使用され、膜関連プロセスの研究を支援します 。 また、脂質タンパク質相互作用の調査にも使用され、これは多くの生物学的機能の基礎となっています .
薬理学
18:1 ビオチニルキャップPE: は、新しい薬物処方開発のための薬理学研究において重要です 。 安定したリポソームを形成する能力により、アンチセンスオリゴヌクレオチドやその他の核酸ベースの薬剤など、さまざまな薬理学的薬剤の送達のための優れた候補となります .
作用機序
Target of Action
The primary target of Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate, also known as 18:1 Biotinyl Cap PE, are biotin-binding proteins . These proteins play a crucial role in various biological processes, including cell signaling, cell growth, and cell differentiation .
Mode of Action
This compound interacts with its targets, the biotin-binding proteins, through the biotinyl caproyl modification . This interaction enables specific binding to the biotin-binding proteins, which can lead to changes in the activity of these proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of biotin-binding proteins . The downstream effects of these pathways can include changes in cell signaling, cell growth, and cell differentiation .
Pharmacokinetics
It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for 1 year when stored at -20°C . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with biotin-binding proteins . By binding to these proteins, this compound can influence various cellular processes, including cell signaling, cell growth, and cell differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Additionally, the compound’s light sensitivity suggests that exposure to light could also impact its stability and efficacy .
特性
IUPAC Name |
sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSGNVZURNOPBT-XEAQQBNDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102N4NaO11PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677174 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1105.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384835-51-2 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




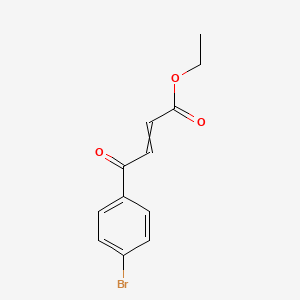
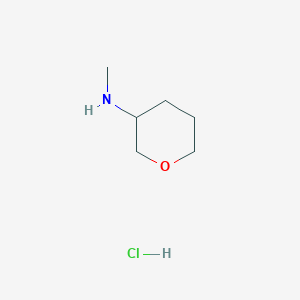



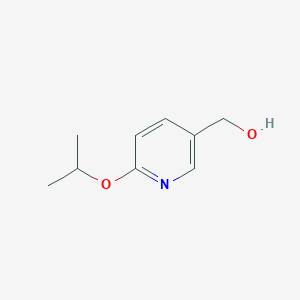

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)
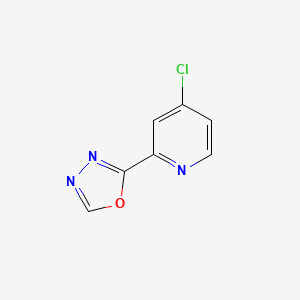

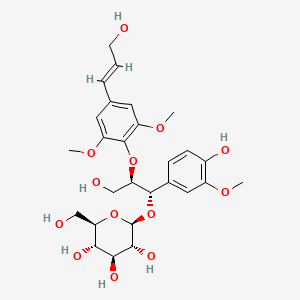
![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)